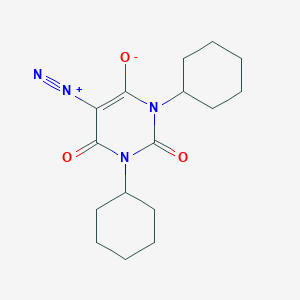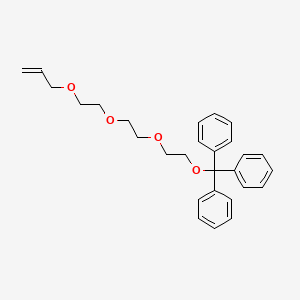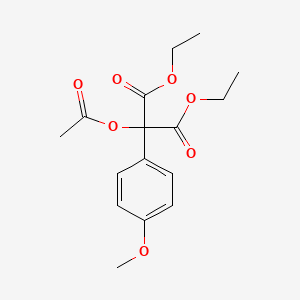![molecular formula C24H24F2 B14305344 2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 121218-89-1](/img/structure/B14305344.png)
2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound characterized by the presence of fluorine atoms and propyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the fluorination of a biphenyl precursor followed by the introduction of propyl groups through alkylation reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like toluene or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism by which 2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’-propylbiphenyl
- 2,3-Difluoro-1-propoxy-4-[4-(4-propylphenyl)phenyl]benzene
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of both fluorine and propyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
121218-89-1 |
|---|---|
Molecular Formula |
C24H24F2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,3-difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H24F2/c1-3-5-17-7-9-18(10-8-17)19-11-13-20(14-12-19)22-16-15-21(6-4-2)23(25)24(22)26/h7-16H,3-6H2,1-2H3 |
InChI Key |
VMNMACBVWFXTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)CCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)



![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)




![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)
